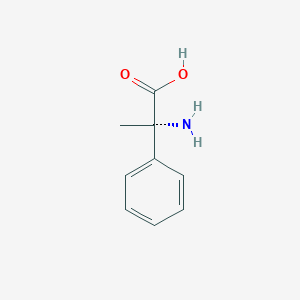

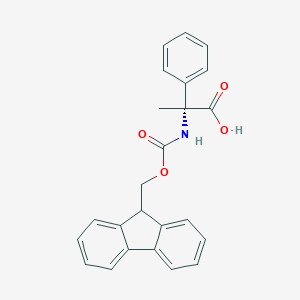

(R)-Fmoc-alpha-methyl-phenylglycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Fmoc-alpha-methyl-phenylglycine is a derivative of phenylglycine, a non-proteinogenic amino acid, which has been modified to include an alpha-methyl group and protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and is removed under mild basic conditions before the peptide is released from the resin .

Synthesis Analysis

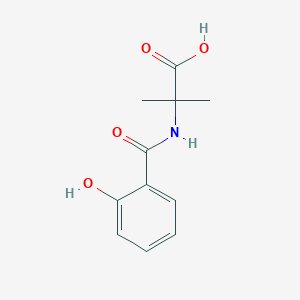

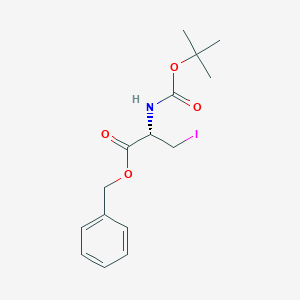

The synthesis of Fmoc-protected amino acids involves multiple steps, including protection of the amino group, introduction of the alpha-methyl group, and final Fmoc protection. For example, the synthesis of an alpha-formylglycine building block suitable for Fmoc-based SPPS was reported, which could be incorporated into a synthetic peptide derived from the active site of a Mycobacterium tuberculosis sulfatase . Another study described the enantiospecific synthesis of (R)-Boc-(Fmoc)-aminoglycine, which involved several steps, including the reaction of (S)-Cbz-serine with diphenylphosphoryl azide, protection with a Boc group, and subsequent hydrolysis and oxidation to yield the enantiomerically pure compound .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is a bulky aromatic moiety that provides steric protection. The alpha-methyl group introduces chirality and can influence the secondary structure of peptides in which the amino acid is incorporated. The molecular structure and conformational preferences of these compounds can be studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations, as demonstrated in the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine .

Chemical Reactions Analysis

Fmoc-protected amino acids can participate in various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group can be selectively removed under basic conditions without affecting other protecting groups, allowing for the sequential addition of amino acids in SPPS. The introduction of the alpha-methyl group can also influence the reactivity and selectivity of the amino acid during peptide coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids, such as solubility, melting point, and stability, are crucial for their practical application in peptide synthesis. These properties can be affected by the presence of the Fmoc group and the alpha-methyl group. For instance, the solubility in organic solvents is typically high due to the hydrophobic nature of the Fmoc group, which facilitates the use in SPPS. The stability of the Fmoc group under acidic conditions also allows for its selective removal during the synthesis process .

科学的研究の応用

Stereochemical Stability in Peptide Synthesis

Phenylglycine-containing peptides, including those with (R)-Fmoc-alpha-methyl-phenylglycine, are extensively utilized in medicinal chemistry. However, their synthesis can be challenging due to the risk of epimerization. Research by Liang et al. (2017) highlights that base-catalyzed coupling of Fmoc-Phg is a critical step for racemization, a problem that can be significantly mitigated by employing specific coupling agents and bases, ensuring stereochemical stability during solid-phase peptide synthesis (SPPS) (Liang et al., 2017).

Biocompatibility in Ophthalmological Applications

(R)-Fmoc-alpha-methyl-phenylglycine is used in the development of peptide hydrogels with potential applications in ophthalmology. A study by Liang et al. (2010) demonstrated the good biocompatibility of a peptide hydrogel containing an Fmoc group when injected into the rabbit eye, showing promise for use as an implantable drug delivery system in treating ocular anterior segment diseases (Liang et al., 2010).

Advanced Peptide Synthesis Techniques

(R)-Fmoc-alpha-methyl-phenylglycine plays a role in the optimized synthesis of cyclic peptides and their analogues, as shown in a study by Wadhwani et al. (2006). This research demonstrated that systematic permutation of the starting amino acid, including phenylglycine derivatives, significantly impacts the yield of cyclic peptides, highlighting the critical role of starting amino acids in efficient peptide synthesis (Wadhwani et al., 2006).

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVVPDORCZLJU-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Fmoc-alpha-methyl-phenylglycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。